molecular formula C15H14FNO B412915 N-(3,4-dimethylphenyl)-4-fluorobenzamide CAS No. 304882-56-2

N-(3,4-dimethylphenyl)-4-fluorobenzamide

Cat. No.: B412915
CAS No.: 304882-56-2
M. Wt: 243.28g/mol
InChI Key: HQGDWHKXXXZGJM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzamide structure, along with two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-fluorobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(3,4-dimethylphenyl)-4-fluorobenzamide exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structures have been evaluated for their effectiveness against breast cancer and leukemia cells, demonstrating significant cytotoxicity at micromolar concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections caused by resistant strains .

Neuropharmacology

In neuropharmacological studies, this compound has been explored as a modulator of neurotransmitter receptors. Its ability to interact with metabotropic glutamate receptors may provide insights into developing treatments for neurological disorders such as anxiety and depression .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications to create novel derivatives with enhanced properties. For example:

  • Synthesis of New Derivatives : Researchers have synthesized new derivatives by modifying the amide group or introducing additional functional groups to enhance biological activity .
  • Microwave-Assisted Synthesis : The compound can be synthesized using microwave-assisted techniques, which optimize reaction conditions and improve yields significantly compared to conventional methods.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. Various studies have systematically modified the structure to assess changes in potency and selectivity against different biological targets .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • A study demonstrated that specific modifications led to compounds with enhanced anticancer activity against MCF-7 breast cancer cells, showing IC50 values lower than 10 µM .
  • Another investigation reported the synthesis of a derivative that demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(3,4-dimethylphenyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(3,4-dimethylphenyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-(3,4-dimethylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and other applications.

Biological Activity

N-(3,4-dimethylphenyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and industry.

Chemical Structure and Properties

This compound features a fluorine atom and a dimethyl-substituted phenyl group, contributing to its unique reactivity and biological interactions. The structural formula can be represented as follows:

C12H12FNO\text{C}_{12}\text{H}_{12}\text{F}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity through halogen bonding, while the dimethyl groups increase hydrophobic interactions with target proteins. This dual action allows the compound to modulate various biochemical pathways effectively.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown that similar benzamide derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

2. Antitumor Effects

The compound has been evaluated for its antitumor properties. Preliminary studies suggest that it may reduce cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth. The mechanism may involve modulation of kinase activity, akin to other benzamide derivatives .

3. Anti-Inflammatory Properties

Due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exhibit anti-inflammatory effects by inhibiting COX enzymes. This property could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Study on Enzyme Interaction : A study using HEK293 cell lines demonstrated that benzamide derivatives could modulate receptor activity, influencing cellular responses to agonists .
  • Antitumor Efficacy : In vitro assays showed that certain benzamide derivatives significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inflammation Models : Animal models have indicated that compounds structurally related to this compound can reduce markers of inflammation in tissues, suggesting potential therapeutic applications in inflammatory diseases .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

  • Chemical Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
  • Biological Studies : The compound is employed in studies focused on enzyme inhibition and receptor binding.
  • Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory
Antitumor ActivityReduces proliferation in cancer cell lines
Anti-inflammatoryModulates inflammation markers in vivo

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGDWHKXXXZGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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